molecular formula C8H7Cl2NO3S B8538052 4-(2-Chloroacetamido)benzene-1-sulfonyl chloride CAS No. 18015-53-7

4-(2-Chloroacetamido)benzene-1-sulfonyl chloride

Cat. No.: B8538052
CAS No.: 18015-53-7
M. Wt: 268.12 g/mol
InChI Key: WVNQJXALVNLALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloroacetamido)benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C8H7Cl2NO3S and its molecular weight is 268.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

18015-53-7

Molecular Formula

C8H7Cl2NO3S

Molecular Weight

268.12 g/mol

IUPAC Name

4-[(2-chloroacetyl)amino]benzenesulfonyl chloride

InChI

InChI=1S/C8H7Cl2NO3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12)

InChI Key

WVNQJXALVNLALS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chloroacetanilide (4.53 g) is slowly added to chlorosulfonic acid (7.5 mL) at a temperature of 5° C. The solution is heated to 65° C. and thionyl chloride (0.78 mL) is added. After 10 minutes of gas evolution the reaction was cooled to room temperature. The mixture is added to ice/water (2.14 g/3.2 mL) and stirred for 30 minutes. The product was filtered, washed with water (60 mL), placed under vacuum at 50° C. and dried to a constant weight. The product is a white powder, yield: 4.81 g (67%).
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
3.2 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.